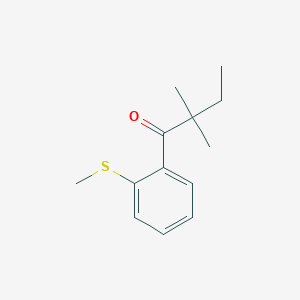

2,2-Dimethyl-2'-thiomethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-2'-thiomethylbutyrophenone (DTMB) is an organic compound commonly used in the synthesis of organic compounds. It is a valuable tool in the synthesis of organic compounds due to its unique properties and its ability to react with a variety of other compounds. It is a versatile reagent and has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Photoinitiated Cross-linking Applications

2,2-Dimethyl-2'-thiomethylbutyrophenone has been studied for its role in the photoinitiated cross-linking of polymers. Lecamp et al. (2001) explored the thiol–ene cross-linking of a dimethacrylate polyether in the presence of a similar compound, 2,2-dimethyl-2-hydroxy acetophenone, revealing insights into the kinetics of the process and its dependence on variables like temperature, photoinitiator concentration, and ultraviolet light intensity (Lecamp et al., 2001).

Photocycloaddition Reactions

Margaretha et al. (2007) studied the photocycloaddition reactions of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a structurally related compound, with various substrates. Their findings contribute to understanding the regiospecificity and stereospecificity of these photocycloaddition reactions, which are fundamental in chemical synthesis and material science (Margaretha et al., 2007).

Applications in Organometallic Chemistry

Research by Donovalová et al. (1996) provides insights into the use of 1,4-Dimethyl-2,3-diphenylfulvene, a compound related to 2,2-Dimethyl-2'-thiomethylbutyrophenone, as a precursor in the synthesis of transition metal complexes. This has implications for the development of new materials and catalysts in organometallic chemistry (Donovalová et al., 1996).

Biodegradation of Related Compounds

Ji et al. (2019) focused on the biodegradation of 2,6-Dimethylphenol, a structurally similar compound, highlighting the potential of microbial degradation for environmental remediation. This research is significant for understanding the biodegradation pathways of similar compounds in nature (Ji et al., 2019).

Selective Cleavage of Ethers

Marković and Vogel (2004) investigated the selective cleavage of ethers, including compounds like 2,3-dimethylbut-2-en-1-yl ether, using diphenyldisulfone. This research contributes to the understanding of selective reactions in organic synthesis, which could be applicable to the manipulation of 2,2-Dimethyl-2'-thiomethylbutyrophenone and related compounds (Marković & Vogel, 2004).

Resolution of Enantiomers

Barderas and Duprat (1994) worked on the resolution of the enantiomers of β-dimethylaminobutyrophenone, a compound related to 2,2-Dimethyl-2'-thiomethylbutyrophenone. Their methodology in separating enantiomers can be insightful for similar compounds, especially in the context of chiral chemistry and pharmaceutical applications (Barderas & Duprat, 1994).

Propriétés

IUPAC Name |

2,2-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAQAYJCAPMOCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642428 |

Source

|

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2'-thiomethylbutyrophenone | |

CAS RN |

898765-28-1 |

Source

|

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)